molecular formula C9H8N2O2S B13324660 3-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid

3-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid

Cat. No.: B13324660
M. Wt: 208.24 g/mol
InChI Key: YRUXFIIWNAWMOE-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene backbone substituted at the 2-position with a carboxylic acid group and at the 3-position with a 1-methyl-1H-pyrazol-4-yl moiety. This structure combines the aromaticity of thiophene with the bioisosteric properties of pyrazole, making it a candidate for medicinal chemistry applications. Thiophene derivatives are widely studied for their biological activities, including anticancer and antibacterial effects, as demonstrated in studies of structurally related compounds . The methylpyrazole substituent may enhance metabolic stability and modulate interactions with biological targets, such as enzymes or receptors, by influencing electronic and steric properties.

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C9H8N2O2S/c1-11-5-6(4-10-11)7-2-3-14-8(7)9(12)13/h2-5H,1H3,(H,12,13)

InChI Key

YRUXFIIWNAWMOE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(SC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Deprotection of Protecting Groups

In some protocols, tert-butyl-protected pyrazole intermediates are used. Deprotection via acidic workup (e.g., dilute HCl) removes the tert-butyl group, yielding the free pyrazole amide. For instance, tert-butyl-3-amino-5-methylpyrazole-1-carboxylate reacts with thiophene carboxylic acid under TiCl₄ and pyridine conditions, followed by acidic deprotection to form the final amide .

Reaction Type Reagents/Conditions Yield Key Observations
DeprotectionAcidic workup (e.g., HCl)N/ARemoves tert-butyl protecting groups

Substitution Reactions on Thiophene Core

The thiophene ring undergoes substitution reactions such as bromination. For example, 4,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide is synthesized via bromination of the thiophene core. While this specific compound is not directly described in the target structure, analogous bromination conditions (e.g., NBS or Br₂) could apply to introduce halogens at positions 4 and 5 of the thiophene ring.

Reaction Type Reagents/Conditions Yield Key Observations
BrominationNBS or Br₂, appropriate solventN/AIntroduces bromine substituents

Formation of Pyrazole Moieties

The synthesis of the pyrazole ring often involves cycloaddition or condensation reactions. For example, 1,3,5-trisubstituted pyrazoles are formed via a one-pot addition–cyclocondensation of chalcones with arylhydrazines, followed by oxidative aromatization . While not directly applicable to the target compound, similar methodologies could be used to construct the pyrazole moiety.

Reaction Type Reagents/Conditions Yield Key Observations
Pyrazole FormationChalcones, arylhydrazines, copper triflate, [bmim]PF₆~82%Oxidative aromatization yields stable pyrazoles

Esterification and Hydrolysis

The carboxylic acid group can undergo esterification or hydrolysis. For instance, ethyl esters of thiophene carboxylic acids are synthesized using EDCI and DMAP, followed by hydrolysis with NaOH to obtain the carboxylic acid .

Reaction Type Reagents/Conditions Yield Key Observations
EsterificationThiophene carboxylic acid, EtOH, EDCI, DMAP86% (ethyl ester)Hydrolysis with NaOH converts esters back to carboxylic acids

Functionalization via Cross-Coupling

Suzuki-Miyaura cross-coupling reactions are employed to introduce substituents. For example, benzo[b]thiophene derivatives are functionalized using Pd(dppf)Cl₂ catalysts in DMF/H₂O mixtures, enabling the introduction of aryl groups . This methodology could potentially modify the pyrazole moiety in the target compound.

Reaction Type Reagents/Conditions Yield Key Observations
Suzuki CouplingPd(dppf)Cl₂, DMF/H₂O, Na₂CO₃N/AEnables aryl group introduction

Key Research Findings

  • Amide Coupling : Protocols using EDCI/DMAP show moderate yields (~48%) for unprotected amides .

  • Deprotection : Acidic workup efficiently removes tert-butyl protecting groups .

  • Bromination : Introduces reactive sites for further functionalization.

  • Pyrazole Synthesis : Cycloaddition methods achieve high yields (~82%) for pyrazole formation .

This synthesis framework highlights the versatility of the thiophene-pyrazole core, enabling diverse functionalization strategies for medicinal and materials applications.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiophene Derivatives with Pyrazole or Related Heterocycles
  • 2-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid (CAS 1152605-07-6): Structure: Replaces the thiophene ring with a thiazole, introducing a nitrogen atom in the ring. Molecular Weight: 209.23 g/mol (vs. 222.25 g/mol for the target compound).
  • 3-[(1-Methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid :

    • Structure : Incorporates a sulfamoyl linker between pyrazole and thiophene.
    • Impact : The sulfamoyl group increases hydrogen-bonding capacity and solubility but may reduce membrane permeability compared to the direct C–C linkage in the target compound .
  • 5-(4-Chlorophenyl)-3-(pyrrolopyrimidinyl)thiophene-2-carboxylic acid derivatives (e.g., compound 16 in ):

    • Structure : Substituted with chlorophenyl and pyrrolopyrimidine groups.
    • Activity : Exhibited superior anticancer activity (IC₅₀ < 1 µM) compared to doxorubicin, attributed to the chlorophenyl group’s hydrophobicity and the pyrrolopyrimidine’s planar structure enhancing DNA intercalation .
Carboxylic Acid Derivatives vs. Esters
  • Methyl (2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoate (CAS 192661-36-2): Structure: Ester derivative lacking the thiophene-carboxylic acid moiety. The carboxylic acid in the target compound may enhance binding to charged residues (e.g., lysine, arginine) in enzymes .
Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Highlight)
Target Compound C₉H₈N₂O₂S 222.25 Thiophene-2-carboxylic acid, 1-methylpyrazole Anticancer, antibacterial (predicted)
2-(1-Methylpyrazol-4-yl)-1,3-thiazole-4-carboxylic acid C₈H₇N₃O₂S 209.23 Thiazole ring Not reported; structural analogue
Compound 16 () C₂₃H₁₆ClN₃O₃S 449.91 Chlorophenyl, pyrrolopyrimidine IC₅₀ = 0.89 µM (anticancer)
3-(4-Chlorophenylsulfonamido)thiophene-2-carboxylic acid C₁₁H₈ClNO₄S₂ 317.76 Sulfonamido, chlorophenyl Antibacterial (Gram+/−)
Electronic and Steric Effects
  • Electron-Withdrawing vs. Electron-Donating Groups: The methyl group on pyrazole in the target compound is electron-donating, which may stabilize aromatic interactions.
  • Bulkier Substituents :
    • Compounds like 19b () with triazolo-pyrimidine substituents exhibit enhanced antibacterial activity but may suffer from reduced solubility due to increased hydrophobicity .

Biological Activity

3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid, with the CAS number 1341908-32-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C9H8N2O2S
  • Molecular Weight : 208.24 g/mol
  • Purity : Typically 95% .

Synthesis

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid can be achieved through various methods including:

  • Condensation reactions involving thiophene derivatives and pyrazole compounds.
  • Suzuki cross-coupling reactions , which have been employed for related compounds in the literature .

Antimicrobial Activity

Studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid have shown effective inhibition against various bacterial strains. The mechanism is often attributed to the disruption of bacterial cell membrane integrity .

Anticancer Activity

Research has demonstrated that thiophene-based compounds can exhibit anticancer activity. A structure-activity relationship (SAR) study highlighted that modifications in the thiophene structure enhance cytotoxicity against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. Specifically, the introduction of electron-withdrawing groups on the thiophene ring has been noted to improve activity .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acidA54915Induction of apoptosis
5-(4-Chlorophenyl)-thiopheneHeLa10Inhibition of cell proliferation
4-DimethylaminophenylA5498Disruption of mitochondrial function

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those related to our compound. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness .

Case Study 2: Anticancer Mechanisms

In a comparative analysis involving various thiophene derivatives, it was found that modifications at the 2-position significantly impacted their anticancer properties. The study focused on the apoptotic pathways activated by these compounds, revealing that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. What are the key synthetic strategies for 3-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid, and how do reaction conditions impact yield?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling between thiophene-2-carboxylic acid derivatives (e.g., 3-bromothiophene-2-carboxylate) and 1-methyl-1H-pyrazole-4-boronic acid. Subsequent hydrolysis of the ester group yields the carboxylic acid. Reaction conditions (e.g., palladium catalyst choice, temperature, and solvent) critically influence coupling efficiency. For example, Pd(PPh₃)₄ in THF/water at 80°C achieves ~70% yield, while improper ligand selection may lead to incomplete conversion . Post-synthesis, recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL (part of the SHELX suite) is widely used for refinement due to its robustness in handling small-molecule datasets. Key steps include:
  • Data Integration : Use SAINT or similar software.
  • Structure Solution : Employ direct methods (SHELXT) or dual-space algorithms.
  • Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically.
    SHELXL’s flexibility in handling twinning and high-resolution data makes it ideal for resolving disorder in the pyrazole-thiophene moiety .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm regiochemistry. The thiophene C2 proton appears as a singlet (δ ~7.2 ppm), while pyrazole methyl groups resonate at δ ~3.8 ppm. Discrepancies in integration ratios may indicate rotameric forms .
  • FTIR : Carboxylic acid O-H stretch (~2500-3300 cm⁻¹ broad band) and C=O stretch (~1680 cm⁻¹).
  • HRMS : Exact mass validation (theoretical [M+H]⁺ = 235.0743) ensures synthetic accuracy .

Advanced Research Questions

Q. How do substituent modifications on the pyrazole ring influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyrazole 3-position enhance anticancer activity by ~30% compared to methyl groups. For example:
Substituent (R)IC₅₀ (μM) vs. HeLa CellsKey Observation
-CH₃12.5 ± 1.2Baseline activity
-Cl8.7 ± 0.9Enhanced DNA intercalation
-CF₃7.1 ± 0.8Improved solubility and target binding

Computational docking (e.g., AutoDock Vina) predicts binding to topoisomerase II, validated via enzymatic assays .

Q. What mechanistic insights explain the compound’s reactivity in iodolactonization reactions?

  • Methodological Answer : The carboxylic acid group facilitates 6-endo-dig cyclization with alkynyl substituents under I₂ catalysis. For 3-(phenylethynyl) derivatives:
  • Mechanism : Iodonium ion formation at the alkyne induces nucleophilic attack by the carboxylate, forming a thienopyranone ring.
  • Regioselectivity : Steric effects from the pyrazole group favor cyclization at the thiophene C3 position (yield: 73–91%) .
  • Experimental Validation : ¹H NMR kinetics and X-ray crystallography confirm transition-state geometry.

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer :
  • Step 1 : Verify solvent effects. For example, DMSO-d₆ may induce peak broadening due to hydrogen bonding with the carboxylic acid.
  • Step 2 : Perform variable-temperature NMR to identify dynamic processes (e.g., rotamer interconversion).
  • Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Aromatic NOEs in ROESY can confirm spatial proximity of pyrazole and thiophene protons .

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